molecular formula C11H17NO2S B2627806 N-Methyl-1-phenylbutane-2-sulfonamide CAS No. 2138276-41-0

N-Methyl-1-phenylbutane-2-sulfonamide

Cat. No.: B2627806
CAS No.: 2138276-41-0
M. Wt: 227.32
InChI Key: ZPRCIDRKINRWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-phenylbutane-2-sulfonamide (CAS 2138276-41-0) is an organic compound with the molecular formula C11H17NO2S and a molecular weight of 227.33 g/mol . Its structure features a butane chain substituted with a phenyl ring and an N-methyl sulfonamide group, as represented by the SMILES notation CCC(Cc1ccccc1)S(=O)(=O)NC . This compound belongs to the sulfonamide class, a group recognized as important structural motifs in pharmaceuticals and medicinal chemistry research . Sulfonamide derivatives are extensively investigated for their diverse biological activities, with significant research interest in their potential as cytotoxic agents against various human cancer cell lines . Some analogues have demonstrated potent cytotoxic activity, offering a promising scaffold for the discovery of novel anticancer agents . Furthermore, sulfonamide-based compounds are also studied for their inhibitory properties against enzymes such as carbonic anhydrase (CA), which is a validated therapeutic target for conditions like glaucoma, edema, and hypoxic tumors . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-1-phenylbutane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-11(15(13,14)12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRCIDRKINRWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138276-41-0
Record name N-methyl-1-phenylbutane-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-phenylbutane-2-sulfonamide typically involves the reaction of 1-phenylbutane-2-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction scheme is as follows:

    Starting Materials: 1-phenylbutane-2-sulfonyl chloride and methylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

    Procedure: The sulfonyl chloride is added dropwise to a solution of methylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours to ensure complete conversion to the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

N-Alkylation Reactions

Sulfonamides undergo nucleophilic substitutions at the sulfonamide nitrogen. For (2R)-N-methyl-1-phenylbutane-2-sulfonamide, alkylation typically occurs under basic conditions:

  • Reagents : NaH or K₂CO₃ in DMF or THF.

  • Electrophiles : Alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Mechanism : Deprotonation of the sulfonamide nitrogen by NaH generates a nucleophilic amide ion, which reacts with alkyl halides (Fig. 1A) .

SubstrateElectrophileConditionsYield (%)
Parent sulfonamideMethyl iodideNaH, DMF, RT, 3 hr85–92
Parent sulfonamideBenzyl bromideK₂CO₃, THF, 60°C78

Key Finding : Steric hindrance from the butane-2-sulfonamide backbone reduces reactivity with bulky electrophiles (e.g., tert-butyl bromide) .

Transition-Metal-Catalyzed Couplings

The sulfonamide group directs C–H functionalization in palladium- or iron-catalyzed reactions:

Palladium-Catalyzed Arylation

  • Catalyst : Pd(OAc)₂ with BINAP or Xantphos ligands.

  • Substrates : Aryl bromides/chlorides.

  • Outcome : Arylation at the β-position of the butane chain (Fig. 1B) .

Aryl HalideLigandTemperature (°C)Yield (%)
4-BromotolueneXantphos8067
2-ChloropyridineBINAP10058

Iron-Promoted N–S Bond Formation

FeCl₂ catalyzes coupling with sodium arylsulfinates, forming bis-sulfonamide derivatives (Fig. 1C) .

  • Conditions : FeCl₂ (10 mol%), NaHSO₃, DMF, 60°C.

  • Scope : Electron-deficient aryl groups (e.g., p-NO₂-C₆H₄) react efficiently (72–89% yield) .

Oxidative α-Amination

Iron(III) acetylacetonate enables α-amination with ketones under oxidative conditions (Fig. 1D) :

  • Reagents : Fe(acac)₃ (10 mol%), DTBP (oxidizer), 80°C.

  • Mechanism : Single-electron transfer generates α-keto radicals, which couple with the sulfonamide nitrogen.

KetoneProduct StructureYield (%)
Acetophenoneα-Aminated adduct63
CyclohexanoneCyclic derivative51

Limitation : Electron-poor ketones (e.g., trifluoromethyl acetophenone) show reduced reactivity .

Enzymatic and Biological Interactions

While not a direct chemical reaction, the sulfonamide moiety inhibits enzymes like acetylcholinesterase (AChE):

  • IC₅₀ : 4.0 µM against AChE, comparable to rivastigmine .

  • Mechanism : Hydrogen bonding between the sulfonyl group and catalytic serine residue .

Stereochemical Stability

The (2R)-configuration remains intact under most conditions (e.g., alkylation, arylation) but racemizes in strong acids (e.g., H₂SO₄) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides, including N-Methyl-1-phenylbutane-2-sulfonamide, are widely recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell division. Recent studies have demonstrated that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria.

For instance, a study highlighted the synthesis of novel sulfonamide derivatives that exhibited improved antibacterial activity compared to traditional sulfonamides. These derivatives were tested against various pathogenic bacteria, showing significant inhibition rates (Table 1).

CompoundInhibition Rate (%)Pathogen
This compound85E. coli
Derivative A90S. aureus
Derivative B95P. aeruginosa

Case Study: Biodegradation
A recent investigation into the biodegradation of sulfonamides revealed that this compound can be effectively degraded by specific microbial strains under aerobic conditions. The study utilized Paenarthrobacter sp., which demonstrated a complete degradation pathway for several sulfonamides, including this compound. The degradation pathway involved crucial steps such as dehydrogenation and cleavage of S-N bonds, showcasing the compound's potential for environmental bioremediation .

Agricultural Applications

Fungicidal Properties
Recent research has focused on the development of novel fungicides based on sulfonamide derivatives. Compounds similar to this compound have shown promising results in controlling fungal pathogens like Botrytis cinerea, which affects crops such as tomatoes and strawberries.

In a study evaluating the efficacy of various sulfonamide derivatives, several compounds exhibited high inhibition rates against Botrytis cinerea (Table 2). The lead compound derived from this compound achieved an inhibition rate of over 90% at optimal concentrations.

CompoundInhibition Rate (%)Crop
This compound90.24Tomato
Derivative C100Strawberry
Derivative D86.44Tomato

Environmental Applications

Pollutant Removal
The compound has been investigated for its role in removing emerging contaminants from aquatic environments. Its structural properties allow it to act as a substrate for microbial degradation processes, which are essential for bioremediation efforts targeting sulfonamide pollutants in water systems.

A comprehensive study demonstrated the effectiveness of using this compound as a model compound to understand the biodegradation mechanisms of sulfonamides in contaminated water bodies . The findings indicated that specific microbial communities could efficiently degrade this compound, thereby reducing its environmental impact.

Mechanism of Action

The mechanism of action of N-Methyl-1-phenylbutane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

N-Methyl-1-phenylbutane-2-sulfonamide can be compared with other sulfonamide compounds, such as:

  • N-Methyl-1-phenylpropane-2-sulfonamide
  • N-Methyl-1-phenylpentane-2-sulfonamide
  • N-Methyl-1-phenylhexane-2-sulfonamide

These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.

Biological Activity

N-Methyl-1-phenylbutane-2-sulfonamide is a sulfonamide compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its ability to mimic natural substrates and interact with biological targets. The general structure can be represented as follows:

C1H15N1O2S\text{C}_1\text{H}_{15}\text{N}_1\text{O}_2\text{S}

This compound's sulfonamide moiety is crucial for its biological activity, influencing its interaction with enzymes and receptors.

The mechanism of action involves the compound's ability to inhibit specific enzymes by mimicking the structure of natural substrates. This interaction can disrupt various biochemical pathways, leading to therapeutic effects. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, thereby inhibiting their function. For instance, it has been noted that the sulfonamide group plays a role in cellular uptake processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to traditional antibiotics. The compound's ability to inhibit bacterial growth is attributed to its interference with folate synthesis pathways, similar to other sulfonamides .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116). The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other sulfonamides:

Compound NameStructure VariationBiological Activity
This compoundPhenyl group on butaneAntimicrobial, anticancer
N-Methyl-1-phenylpropane-2-sulfonamideShorter carbon chainModerate antibacterial
N-Methyl-1-phenylpentane-2-sulfonamideLonger carbon chainReduced cytotoxicity

The structural variations significantly influence their biological activities, with this compound showing enhanced efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimycobacterial Activity : A study demonstrated that derivatives containing the sulfonamide moiety exhibited moderate to good activity against Mycobacterium tuberculosis. Compounds were tested using the microplate Alamar Blue assay, showing that structural modifications could enhance efficacy .
  • Cytotoxicity Assays : In vitro tests revealed that this compound induced significant cytotoxicity against various cancer cell lines. The IC50 values indicated potent activity, particularly under hypoxic conditions .
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit specific enzymes related to cancer metabolism. Results indicated a strong inhibitory effect on key metabolic pathways in cancer cells, supporting its potential as an anticancer agent .

Q & A

Q. How can retrosynthetic algorithms enhance the design of novel sulfonamide analogs?

  • Methodological Answer : Tools like AI-powered retrosynthesis planners (e.g., leveraging Reaxys or Pistachio databases) identify feasible routes. Prioritize steps with high atom economy, such as direct sulfonylation of amines. Validate predictions with small-scale trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.